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molecular formula C14H18O4 B8310310 Ethyl 2-(4-methoxybenzyl)-3-oxobutyrate CAS No. 36600-75-6

Ethyl 2-(4-methoxybenzyl)-3-oxobutyrate

Cat. No. B8310310
M. Wt: 250.29 g/mol
InChI Key: YQKWREJHOWIMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06075037

Procedure details

A solution of ethyl acetoacetate and 4-methoxybenzyl chloride is stirred under an argon atmosphere with 1,8-diazabicyclo[5.4.0]undec-7-ene at room temperature in CH3CN. The mixture is partitioned between 3 N HCl and EtOAc. The organic extract is washed successively with H2O, aqueous NaHCO3, H2O and saturated aqueous NaCl and dried (Na2SO4). The solvent is removed in vacuo to afford the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Cl)=[CH:14][CH:13]=1.N12CCCN=C1CCCCC2>CC#N>[CH2:8]([O:7][C:1](=[O:6])[CH:2]([CH2:16][C:15]1[CH:18]=[CH:19][C:12]([O:11][CH3:10])=[CH:13][CH:14]=1)[C:3](=[O:4])[CH3:5])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is partitioned between 3 N HCl and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed successively with H2O, aqueous NaHCO3, H2O and saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(C)=O)CC1=CC=C(C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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